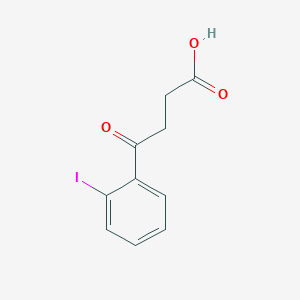

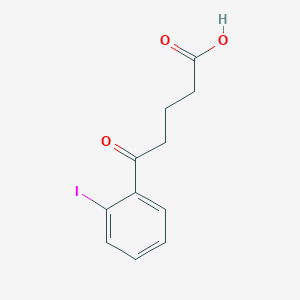

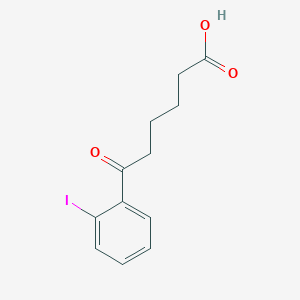

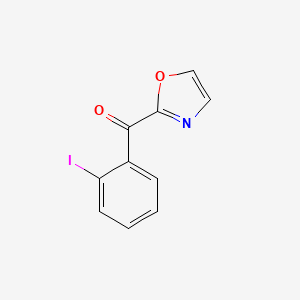

2-(2-Iodobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azole derivatives, including oxazoles, can be achieved through various methods. For instance, the use of o-iodoxybenzoic acid (IBX) as a reagent for oxidative desulfurization has been shown to initiate domino reactions that lead to the synthesis of azoles . While this paper does not specifically mention 2-(2-Iodobenzoyl)oxazole, the methodologies described could potentially be adapted for its synthesis.

Another approach involves iodine-catalyzed cascade reactions, as demonstrated in the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . This metal-free synthesis uses iodine as a catalyst and oxygen as an oxidant, which could be a relevant method for synthesizing iodine-containing oxazoles.

Copper-catalyzed reactions have also been employed to synthesize 2-aminobenzothiazoles, constructing multiple bonds in a single step . Although copper is used here, the concept of catalysis in the formation of azoles is noteworthy.

A metal-free synthesis route for 2-aminobenzothiazoles has been described, starting from aryl isothiocyanates and formamides . The reaction involves radical intermediates, which could be a point of interest for the synthesis of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-(2-Iodobenzoyl)oxazole would consist of an oxazole ring connected to a 2-iodobenzoyl group. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the structures of related azole compounds. The principles of C-H functionalization and C-O/S bond formation discussed in the synthesis of benzoxazoles and benzothiazoles could be extrapolated to understand the structural aspects of 2-(2-Iodobenzoyl)oxazole.

Chemical Reactions Analysis

The chemical reactivity of azoles, including oxazoles, is influenced by the presence of heteroatoms in the ring structure. The papers describe various reactions involving azoles, such as oxidative annulation and iodine-catalyzed insertion into S-S bonds . These reactions highlight the potential reactivity of 2-(2-Iodobenzoyl)oxazole in forming new bonds and undergoing transformation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Iodobenzoyl)oxazole are not directly reported in the papers, the properties of azoles in general can be inferred. Azoles are known for their stability and potential biological activity. The presence of the iodine atom in 2-(2-Iodobenzoyl)oxazole would likely affect its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation of Azole Compounds :

- In a study examining the reactions of iodobenzene with azole compounds, including oxazoles, a selective production of 5-arylazoles was achieved using catalytic amounts of Pd(OAc)2 and PPh3 in DMF. This research highlights the utility of 2-(2-Iodobenzoyl)oxazole in palladium-catalyzed arylations (Pivsa-Art et al., 1998).

Metal-Induced Tautomerization :

- Oxazole molecules, including 2-(2-Iodobenzoyl)oxazole, have been studied for their ability to transform into heterocyclic carbene tautomers when N-coordinated to manganese(I). This transformation has implications in the field of coordination chemistry (Ruiz & Perandones, 2009).

Biological Activities in Medicinal Chemistry :

- Research has shown that oxazole compounds exhibit diverse non-covalent interactions in biological systems, displaying a variety of biological activities. This positions 2-(2-Iodobenzoyl)oxazole as potentially valuable in the development of medicinal drugs (Zhang et al., 2018).

Synthesis of 2-Substituted Pyrazolo[5,1-b][1,3]oxazoles :

- The synthesis of new 2-substituted pyrazolo[5,1-b][1,3]oxazoles through Sonogashira coupling reactions in water demonstrates the utility of oxazole compounds in eco-friendly and efficient synthesis methods (Bakherad et al., 2017).

Catalytic Applications in Synthesis of Oxazoles :

- The use of iodoarene in catalyzing the preparation of 2,4,5-trisubstituted oxazoles from alkyl aryl ketones highlights the role of compounds like 2-(2-Iodobenzoyl)oxazole in facilitating efficient synthetic pathways (Kawano & Togo, 2009).

Wirkmechanismus

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets due to their versatile heterocyclic nature .

Mode of Action

Oxazole derivatives are known for their diverse modes of action, which can be attributed to their structural versatility .

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Zukünftige Richtungen

Oxazole-based molecules, including “2-(2-Iodobenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Therefore, the future direction in this field could involve further exploration of the synthesis and biological activities of oxazole derivatives.

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZQNOEHAFQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642081 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)oxazole | |

CAS RN |

898759-83-6 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.